5-(2-Chloro-5-hydroxyphenyl)-2-methylphenol
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Overview
Description
5-(2-Chloro-5-hydroxyphenyl)-2-methylphenol is an organic compound characterized by the presence of a chloro group, a hydroxyl group, and a methyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloro-5-hydroxyphenyl)-2-methylphenol typically involves the chlorination of 2-methylphenol followed by hydroxylation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and hydroxylation agents like hydrogen peroxide or sodium hydroxide. The reaction is usually carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and hydroxylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
5-(2-Chloro-5-hydroxyphenyl)-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other functional groups such as amino or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like ammonia or sodium azide under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of 5-(2-Hydroxy-5-hydroxyphenyl)-2-methylphenol.
Substitution: Formation of 5-(2-Amino-5-hydroxyphenyl)-2-methylphenol or 5-(2-Nitro-5-hydroxyphenyl)-2-methylphenol.
Scientific Research Applications
5-(2-Chloro-5-hydroxyphenyl)-2-methylphenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its antimicrobial properties and potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2-Chloro-5-hydroxyphenyl)-2-methylphenol involves its interaction with molecular targets such as enzymes and receptors. The chloro and hydroxyl groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-hydroxyphenylglycine: Known for its selective activation of metabotropic glutamate receptor 5 (mGluR5).
5-Chloro-2-hydroxyphenylacetamide: Exhibits classical hydrogen bonding and π-π interactions.
2-Chloro-5-hydroxy-3-(trifluoromethyl)phenylpropanoic acid: Used in herbicidal applications.
Uniqueness
5-(2-Chloro-5-hydroxyphenyl)-2-methylphenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
5-(2-chloro-5-hydroxyphenyl)-2-methylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c1-8-2-3-9(6-13(8)16)11-7-10(15)4-5-12(11)14/h2-7,15-16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHQMRZULKNYAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C=CC(=C2)O)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80683875 |
Source
|
Record name | 6'-Chloro-4-methyl[1,1'-biphenyl]-3,3'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80683875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261952-08-2 |
Source
|
Record name | 6'-Chloro-4-methyl[1,1'-biphenyl]-3,3'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80683875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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